molecular formula C11H17IN+ B15195827 4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- CAS No. 7770-35-6

4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl-

Cat. No.: B15195827
CAS No.: 7770-35-6
M. Wt: 290.16 g/mol
InChI Key: LOZSFBQWRWEDCN-UHFFFAOYSA-N
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Description

4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- is a complex organic compound with a unique structure. It is characterized by the presence of an isoindolium core, which is a nitrogen-containing heterocycle, and a methano bridge that adds rigidity to the molecule. The compound also features an iodine atom and two methyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoindolium Core: This can be achieved through a cyclization reaction involving a suitable diene and a nitrogen-containing reagent.

    Introduction of the Methano Bridge: This step often involves a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure.

    Iodination and Methylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-pressure reactors for the Diels-Alder reaction and specialized catalysts for the iodination and methylation steps.

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoindolium derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using iodine (I₂) or bromine (Br₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindolium oxides, while reduction can produce isoindolium hydrides.

Scientific Research Applications

4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, modulating the activity of these targets. The presence of the iodine atom and methyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-: This compound shares a similar bicyclic structure but lacks the iodine atom and methyl groups.

    4,7-Methano-1H-isoindole-1,3(2H)-dione: Another related compound, differing in the functional groups attached to the core structure.

Uniqueness

4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- is unique due to the presence of the iodine atom and the two methyl groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable in applications requiring specific binding interactions and chemical transformations.

Properties

CAS No.

7770-35-6

Molecular Formula

C11H17IN+

Molecular Weight

290.16 g/mol

IUPAC Name

8-iodo-4,4-dimethyl-4-azoniatricyclo[5.2.1.02,6]dec-8-ene

InChI

InChI=1S/C11H17IN/c1-13(2)5-9-7-3-8(10(9)6-13)11(12)4-7/h4,7-10H,3,5-6H2,1-2H3/q+1

InChI Key

LOZSFBQWRWEDCN-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CC2C3CC(C2C1)C(=C3)I)C

Origin of Product

United States

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